4,4-Diethoxybut-2-yn-1-ol
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Overview
Description
4,4-Diethoxybut-2-yn-1-ol is an organic compound with the molecular formula C8H14O3. It is a valuable synthetic intermediate used in various chemical reactions and industrial applications. The compound features a butyn-1-ol backbone with two ethoxy groups attached to the fourth carbon atom, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4-Diethoxybut-2-yn-1-ol involves the reaction of propargyl bromide with trimethyl orthoformate in the presence of a base such as aluminum powder and mercury(II) chloride. The reaction is typically carried out in an ether solvent under reflux conditions . The resulting product is then purified through standard organic extraction and distillation techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethoxybut-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4,4-Diethoxybut-2-yn-1-aldehyde or 4,4-Diethoxybut-2-yn-1-carboxylic acid.
Reduction: Formation of 4,4-Diethoxybut-2-ene-1-ol or 4,4-Diethoxybutane-1-ol.
Substitution: Formation of various substituted butyn-1-ol derivatives.
Scientific Research Applications
4,4-Diethoxybut-2-yn-1-ol is used in a wide range of scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving alkyne-containing substrates.
Medicine: Potential use in the development of pharmaceuticals and prodrugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Diethoxybut-2-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of the alkyne and ethoxy functional groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes, nucleophiles, and electrophiles in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxybut-2-yn-1-ol: Similar structure but with methoxy groups instead of ethoxy groups.
4,4-Diethoxybut-2-ene-1-ol: Similar structure but with an alkene group instead of an alkyne group.
4,4-Diethoxybutane-1-ol: Similar structure but with an alkane group instead of an alkyne group.
Uniqueness
4,4-Diethoxybut-2-yn-1-ol is unique due to its combination of an alkyne group and two ethoxy groups, which provide distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds and materials.
Properties
IUPAC Name |
4,4-diethoxybut-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-10-8(11-4-2)6-5-7-9/h8-9H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLYRABEQXQFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CCO)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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